1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

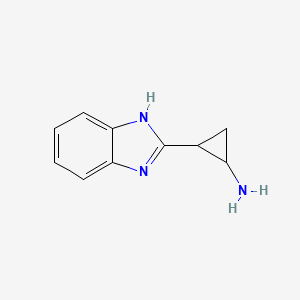

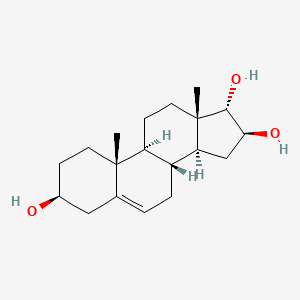

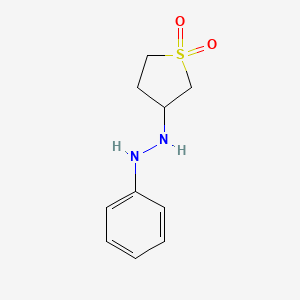

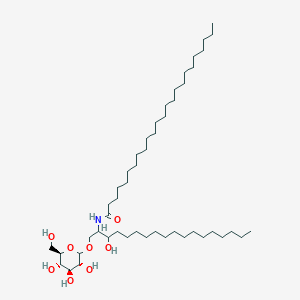

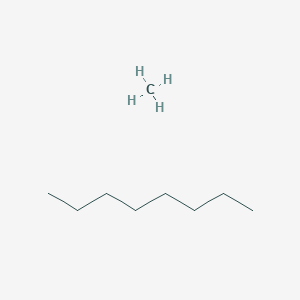

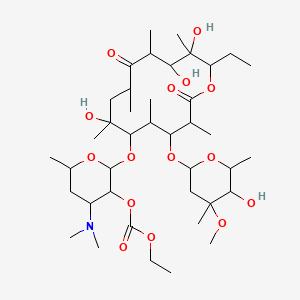

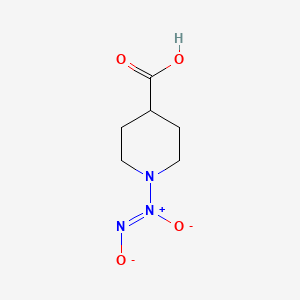

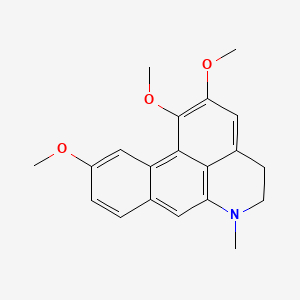

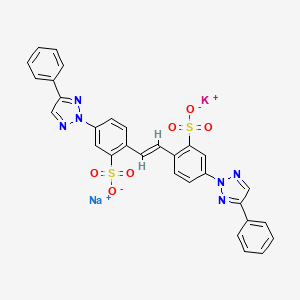

The compound “1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one; 2-ethoxybenzamide; 1,3,7-trimethylpurine-2,6-dione” is a combination of three distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one:

2-ethoxybenzamide:

1,3,7-trimethylpurine-2,6-dione:

准备方法

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

The synthesis of 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one involves the reaction of 4-isopropylantipyrine with various reagents under controlled conditions. Industrial production typically involves the use of high-pressure reactors and catalysts to optimize yield and purity .

2-ethoxybenzamide

2-ethoxybenzamide is synthesized by reacting salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction mixture is kept cold and frequently shaken to precipitate the product, which is then dried .

1,3,7-trimethylpurine-2,6-dione

Caffeine is naturally extracted from coffee beans, tea leaves, and other plant sources. Industrially, it can also be synthesized from dimethylurea and malonic acid through a series of chemical reactions involving methylation and cyclization .

化学反应分析

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

This compound undergoes various chemical reactions, including:

Oxidation: Forms corresponding oxides.

Reduction: Converts to alcohols or amines.

Substitution: Reacts with halogens to form halogenated derivatives.

2-ethoxybenzamide

2-ethoxybenzamide reacts with:

Azo and diazo compounds: Generates toxic gases.

Strong reducing agents: Forms flammable gases.

1,3,7-trimethylpurine-2,6-dione

Caffeine undergoes:

Oxidation: Forms theobromine and other methylxanthines.

Hydrolysis: Breaks down into dimethylxanthine and other derivatives.

科学研究应用

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design .

2-ethoxybenzamide

Applied in the treatment of mild to moderate pain, including musculoskeletal and joint disorders .

1,3,7-trimethylpurine-2,6-dione

Widely researched for its effects on cognitive function, fatigue reduction, and its role as a central nervous system stimulant .

作用机制

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Acts by inhibiting the synthesis of prostaglandins, thereby reducing inflammation and pain .

2-ethoxybenzamide

Works similarly by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .

1,3,7-trimethylpurine-2,6-dione

Blocks adenosine receptors in the brain, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine .

相似化合物的比较

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Similar compounds include phenazone and metamizole, but 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is unique due to its isopropyl group, which enhances its analgesic properties .

2-ethoxybenzamide

Comparable to acetaminophen and ibuprofen, but 2-ethoxybenzamide is preferred for its lower gastrointestinal side effects .

1,3,7-trimethylpurine-2,6-dione

Similar to theobromine and theophylline, but caffeine is more potent as a central nervous system stimulant .

属性

CAS 编号 |

82464-70-8 |

|---|---|

分子式 |

C31H39N7O5 |

分子量 |

589.7 g/mol |

IUPAC 名称 |

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H18N2O.C9H11NO2.C8H10N4O2/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-2-12-8-6-4-3-5-7(8)9(10)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-10H,1-4H3;3-6H,2H2,1H3,(H2,10,11);4H,1-3H3 |

InChI 键 |

DVULLFCASSYCQU-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC=CC=C1C(=O)N.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)

![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

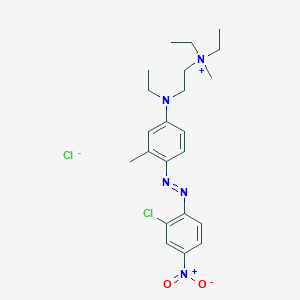

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)